molecular formula C17H17ClF3N5O2 B2429309 5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034599-25-0

5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Katalognummer: B2429309
CAS-Nummer: 2034599-25-0
Molekulargewicht: 415.8
InChI-Schlüssel: AYPRINGLCNOCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C17H17ClF3N5O2 and its molecular weight is 415.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activities.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorine atom at the 5-position of the hydroxy group.
  • Hydroxy group at the 6-position.
  • A piperidine ring connected to a trifluoromethyl-pyrimidine moiety .

This structural configuration is pivotal for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrimidine core have shown significant inhibitory effects on cancer cell proliferation. A notable study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Research has demonstrated that similar pyrimidine-based compounds exhibit strong antiviral activity against influenza viruses. These compounds reduced viral loads significantly in infected mouse models, highlighting their potential as therapeutic agents against viral infections .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Studies suggest it may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, showcasing its potential in treating parasitic infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that related compounds exhibit favorable profiles, including:

  • Clearance : Approximately 82.7 mL/h/kg after intravenous administration.
  • Oral Bioavailability : Around 31.8% following oral dosing .

Toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a promising safety profile for further development .

Study on Anticancer Efficacy

In a controlled study, mice inoculated with MDA-MB-231 cells and treated with a derivative of the compound showed a significant reduction in metastatic nodules compared to untreated controls. The treatment led to enhanced survival rates, underscoring its therapeutic potential in cancer management .

Evaluation of Antiviral Effects

Another study focused on the antiviral efficacy of pyrimidine derivatives similar to this compound demonstrated over a two-log reduction in viral load in infected mice, confirming direct effects on viral replication pathways .

Eigenschaften

IUPAC Name

5-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O2/c1-9-23-13(17(19,20)21)7-14(24-9)26-4-2-11(3-5-26)25-15(27)10-6-12(18)16(28)22-8-10/h6-8,11H,2-5H2,1H3,(H,22,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPRINGLCNOCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.